

Application Notes and Protocols for ABBV-712 in Immunology Research

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Introduction

ABBV-712 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5] By binding to the pseudokinase (JH2) domain of TYK2, ABBV-712 allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the subsequent inflammatory cascade.[3][4] This selective inhibition of TYK2 offers a targeted approach for immunology research, with potential therapeutic applications in conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][6]

These application notes provide detailed protocols for utilizing **ABBV-712** in both in vitro and in vivo immunology research settings to investigate its mechanism of action and therapeutic potential.

Data Presentation

Table 1: In Vitro Activity and Selectivity of ABBV-712



Assay	Target/Cell Line	Parameter	Value	Reference
Enzymatic Assay	TYK2 JH2 Domain	EC50	0.01 μΜ	[1]
Cell-Based Assay	TYK2-dependent cells	EC50	0.19 μΜ	[1]
Human Whole Blood Assay	TYK2	EC50	0.17 μΜ	[1]
Kinase Selectivity	JAK1, JAK2, JAK3	EC50	> 25 μM	[2]

Table 2: In Vivo Pharmacokinetic Properties of ABBV-

712

Species	Dose	Route	Bioavail ability (%)	Half-life (t½) (h)	Unboun d Clearan ce (L/h/kg)	Volume of Distribu tion (Vss) (L/kg)	Referen ce
Rat	1 mg/kg	IV	-	0.6	4.1	1.9	[2]
Rat	1 mg/kg	РО	19	0.6	4.1	1.9	[2]
Dog	1 mg/kg	РО	88	4.5	0.46	-	[2]
Monkey	1 mg/kg	PO	17	1.2	2.3	-	[2]

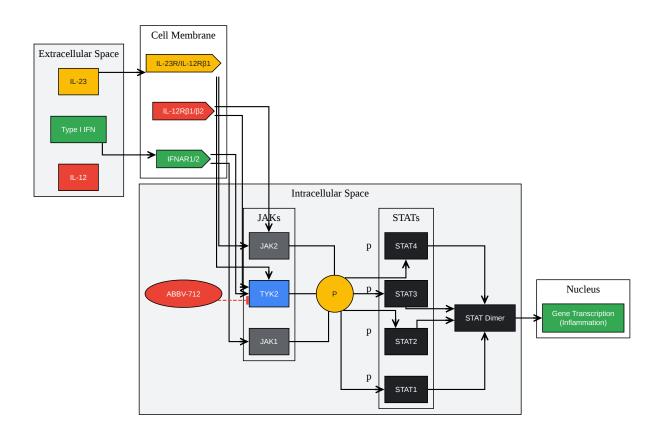
Table 3: In Vivo Efficacy of ABBV-712 in Mouse Models



Model	Species	Dose	Route	Readout	Result	Referenc e
IL-12/IL-18 Induced IFN-y Production	Mouse	30 mg/kg	PO	Serum IFN-y reduction	77%	[2]
IL-12/IL-18 Induced IFN-y Production	Mouse	100 mg/kg	РО	Serum IFN-y reduction	84%	[2]
IL-12/IL-18 Induced IFN-y Production	Mouse	300 mg/kg	РО	Serum IFN-y reduction	95%	[2]
IL-12/IL-18 Induced IFN-y Production	Mouse	600 mg/kg	РО	Serum IFN-y reduction	99%	[2]
Ear Dermatitis Model	Mouse	100 mg/kg	РО	Reduction in ear thickness	61% at day 11	[2]

Signaling Pathway





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Caption: TYK2 Signaling Pathway and Point of Inhibition by ABBV-712.

Experimental Protocols



In Vitro Kinase Assay for TYK2 Inhibition

This protocol describes a method to determine the inhibitory activity of **ABBV-712** on TYK2 kinase activity using a commercially available ADP-Glo™ Kinase Assay kit.

Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP
- Kinase Assay Buffer
- ABBV-712
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white, flat-bottom plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of ABBV-712 in kinase assay buffer. The final concentration should cover a range appropriate to determine the EC50 (e.g., 0.001 μM to 10 μM).
- In a 96-well plate, add the diluted ABBV-712 or vehicle control (DMSO).
- Add the TYK2 enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

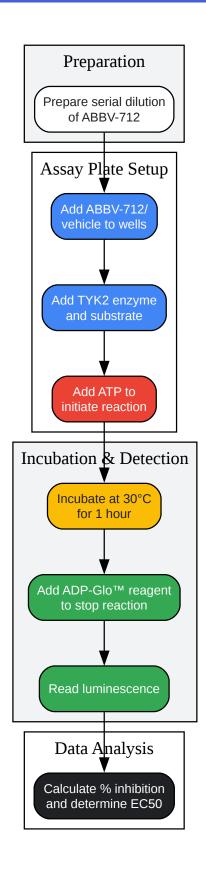
Methodological & Application





- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each concentration of **ABBV-712** and determine the EC50 value by fitting the data to a four-parameter logistic curve.





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Caption: Workflow for In Vitro TYK2 Kinase Inhibition Assay.



Cellular Phospho-STAT4 Assay

This protocol outlines a method to assess the inhibitory effect of **ABBV-712** on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human IL-12
- ABBV-712
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
- Anti-human CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
- Anti-human phospho-STAT4 (pY693) antibody conjugated to a fluorochrome
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Pague density gradient centrifugation.
- Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Pre-incubate the cells with various concentrations of ABBV-712 or vehicle control for 1 hour at 37°C.
- Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
- Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.



- Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8) and intracellular phospho-STAT4.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T cell subsets to determine the percentage of phospho-STAT4 positive cells.
- Calculate the inhibition of STAT4 phosphorylation by ABBV-712.

In Vivo Mouse Model of Delayed-Type Hypersensitivity (DTH)

This protocol describes an oxazolone-induced DTH model in mice to evaluate the in vivo antiinflammatory efficacy of **ABBV-712**.

Materials:

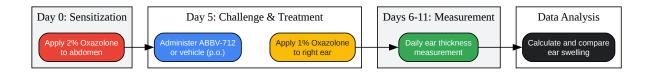
- BALB/c mice (female, 6-8 weeks old)
- Oxazolone
- Acetone/Olive oil (4:1) vehicle
- ABBV-712
- Dosing vehicle (e.g., 0.5% methylcellulose)
- Micrometer or caliper

Procedure:

- Sensitization (Day 0): Anesthetize the mice and apply 50 μ L of 2% oxazolone in acetone/olive oil to a shaved area of the abdomen.
- Treatment (Days 5-10): Administer ABBV-712 or vehicle control orally (p.o.) once or twice daily, starting on day 5.



- Challenge (Day 5): Shortly after the first treatment, apply 10 μL of 1% oxazolone in acetone/olive oil to the inner and outer surfaces of the right ear. The left ear serves as a control.
- Measurement (Days 6-11): Measure the thickness of both ears daily using a micrometer. The change in ear thickness (right ear left ear) is an indicator of the inflammatory response.
- Data Analysis: Compare the ear swelling in the ABBV-712-treated groups to the vehicle-treated group to determine the percent inhibition.



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Caption: Experimental Workflow for the Mouse DTH Model.

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 To cite this document: BenchChem. [Application Notes and Protocols for ABBV-712 in Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#how-to-use-abbv-712-in-immunology-research]

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